3-Amino-1-(1-cyclopropylethyl)thiourea
Overview
Description
3-Amino-1-(1-cyclopropylethyl)thiourea (ACTU) is a compound that has been studied extensively for its potential use in various scientific and medical applications. It is a cyclic amide derivative of thiourea, which is a common organic compound with a wide range of applications in the pharmaceutical and chemical industries. ACTU has been found to possess a variety of biological and physiological effects, which makes it an attractive candidate for further research and development.
Scientific Research Applications
Chemical Synthesis and Catalysis
Thioureas, including 3-Amino-1-(1-cyclopropylethyl)thiourea, play a crucial role in organic synthesis and catalysis. For instance, thioureas facilitate the [3+2] cycloaddition of donor-acceptor cyclopropanes, leading to the formation of diverse 2-amino-4,5-dihydrothiophenes with high yields. This process, catalyzed by Yb(OTf)3, leverages thiourea's ability to provide a C[double bond, length as m-dash]S double bond, act as an amino source, and function as a decarbalkoxylation reagent through a sequential cycloaddition/deamination/decarboxylation mechanism (Xie et al., 2019). Additionally, thioureas have been shown to enable enantio- and diastereoselective Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, catalyzed by bifunctional thioureas, facilitating the synthesis of compounds like (R)-(-)-baclofen with high enantioselectivity (Okino et al., 2005).
Chiral Discrimination and Sensing
Thiourea derivatives also serve as effective chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. A specific thiourea derivative, prepared from 2-[(1R)-1-aminoethyl]phenol, has been demonstrated to distinguish between enantiomeric substrates of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids, showcasing the potential of thiourea-based CSAs in chiral analysis and separation (Recchimurzo et al., 2020).
Heterocyclic Compound Synthesis
Thioureas are instrumental in the synthesis of heterocyclic compounds, as evidenced by a tandem regioselective one-pot synthesis of 3-amino-[1,2,4]-triazoles from 1,3-disubstituted thioureas using molecular iodine. This method highlights the versatility of thioureas in facilitating complex heterocyclic frameworks, which are important in various chemical and pharmaceutical applications (Guin et al., 2012).
Enantioselective Reactions
Thioureas derived from amino alcohols have been found to promote asymmetric Morita-Baylis-Hillman reactions under solvent-free conditions, leading to the synthesis of allylic alcohols with high yields and enantioselectivity. This application underscores the importance of thioureas in asymmetric synthesis, contributing to the development of enantiomerically pure compounds (Lattanzi, 2007).
properties
IUPAC Name |
1-amino-3-(1-cyclopropylethyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3S/c1-4(5-2-3-5)8-6(10)9-7/h4-5H,2-3,7H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIWEPRTKHNRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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